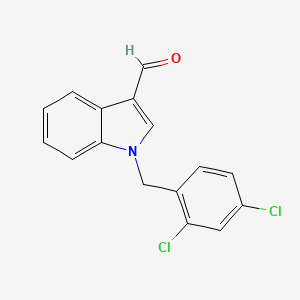
1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde” is a derivative of the indole family, which is a common structure in many pharmaceuticals and natural products . It contains an indole ring substituted with a 2,4-dichlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, 2,4-dichlorobenzyl chloride can react with potassium hydroxide, followed by a condensation reaction with 1-methylimidazole .
科学的研究の応用
Gold-Catalyzed Cycloisomerizations
A study by Kothandaraman et al. (2011) explores the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This method is operationally straightforward and efficient, yielding products in good to excellent yields. It suggests a mechanism involving the activation of the alkyne moiety by the gold(I) catalyst, leading to the formation of 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Synthesis and Catalysis Applications
Singh et al. (2017) synthesized 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives. These compounds were used to create complexes that acted as efficient catalysts for Suzuki–Miyaura coupling and the allylation of aldehydes, highlighting their potential in synthetic organic chemistry (Singh et al., 2017).
Baeyer-Villiger Oxidation
Bourlot et al. (1994) discuss the Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes to synthesize 1,2-dihydro-3H-indol-3-ones. This process was extended to 1H-indole-2-carbaldehydes, demonstrating the versatility of these compounds in synthetic pathways (Bourlot et al., 1994).
Nanocatalysed Synthetic Route for Knoevenagel Condensation
Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes. This method, involving ZnO nanoparticles, offers advantages in yield, reaction time, and environmental impact, indicating the compound’s role in green chemistry (Madan, 2020).
Formation of New Heterocyclic Compounds
Vikrishchuk et al. (2019) described the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This highlights the compound's use in developing novel heterocyclic systems (Vikrishchuk et al., 2019).
Synthesis for Industrial Production
Gong Ping (2012) presented a method for obtaining 1H-Indazole-3-carbaldehyde, which is suitable for industrial production due to its low cost and simplicity (Gong Ping, 2012).
Experimental Spectroscopic and Computational Studies
Fatima et al. (2022) conducted experimental spectroscopic and computational studies on 1H-Indole-3-carbaldehyde, highlighting its potential in molecular docking and understanding ligand-protein interactions (Fatima et al., 2022).
Scientific Research Applications of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde
Synthetic Chemistry Applications
- 1H-indole-3-carbaldehyde derivatives, similar to this compound, have been utilized in gold-catalyzed cycloisomerizations. These reactions are operationally simplistic and efficient, yielding a variety of products in good to excellent yields. This technique is notable for the formation of vinyl gold intermediates, leading to products like 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011).
Catalysis and Ligand Synthesis
- Indole-3-carbaldehydes have been used in the creation of palladacycles and as ligands for catalytic applications. These compounds have shown efficiency in catalyzing Suzuki–Miyaura coupling and the allylation of aldehydes (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
- Research indicates that 1H-indole-3-carbaldehyde derivatives are involved in the synthesis of various heterocyclic compounds like triazolo(thiadiazepino)indoles. These syntheses involve complex reactions with other chemical entities, highlighting the versatility of indole carbaldehydes in forming new heterocyclic systems (Vikrishchuk et al., 2019).
Green Chemistry and Nanocatalysis
- The use of indole-3-carbaldehydes in green chemistry has been explored, particularly in solvent-free methods like the grindstone method. These compounds are employed in the synthesis of knoevenagel condensed products, demonstrating their role in environmentally friendly and economically viable chemical processes (Madan, 2020).
Analytical and Computational Chemistry
- Indole-3-carbaldehydes have been subjects of spectroscopic, computational, and molecular docking investigations. Studies include NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT approach, highlighting their significance in analytical and computational chemistry for understanding molecular structures and properties (Fatima et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLQNRYXOUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)


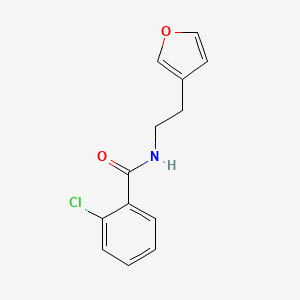

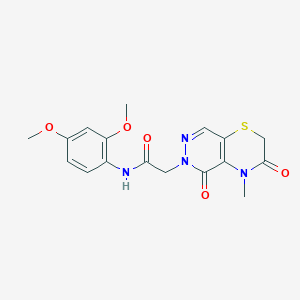
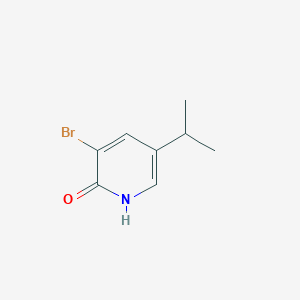
![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)
![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)
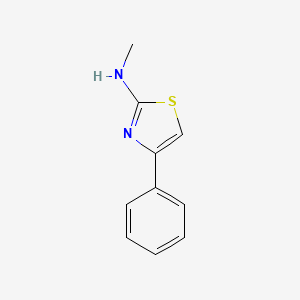
![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)
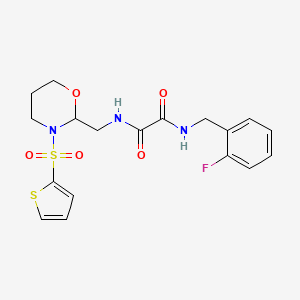
![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)